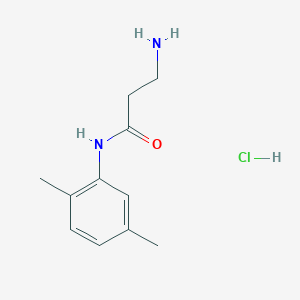
N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride, also known as DMBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMBA is a β-alanine derivative that has shown promise in various studies for its ability to modulate certain physiological and biochemical processes.
作用机制
The mechanism of action of N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the NF-κB pathway, which is involved in inflammation and cancer cell growth. N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has also been shown to activate the AMPK pathway, which plays a role in cellular energy regulation and metabolism.
Biochemical and Physiological Effects:
N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride can inhibit the proliferation of cancer cells and induce apoptosis. N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has also been shown to reduce inflammation and oxidative stress in vitro and in vivo. In animal studies, N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
实验室实验的优点和局限性
One advantage of using N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride in lab experiments is its relatively low toxicity compared to other compounds. N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has also been shown to have good stability and solubility in water, making it easy to work with in experiments. However, one limitation is that N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride can be expensive to synthesize, which may limit its use in certain experiments.
未来方向
There are several future directions for N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride research. One area of interest is its potential as a treatment for diabetes and other metabolic disorders. N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has also shown promise as an anti-cancer agent, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, more research is needed to explore the potential side effects of N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride and to optimize its synthesis and formulation for use in clinical settings.
Conclusion:
In conclusion, N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride, or N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride, is a promising compound that has shown potential in various fields of scientific research. Its ability to modulate physiological and biochemical processes makes it a potential treatment for diseases such as cancer and diabetes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride involves the reaction of β-alanine with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N~1~-(2,5-dimethylphenyl)-beta-alaninamide, which is then converted into the hydrochloride salt form through the addition of hydrochloric acid.
科学研究应用
N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has been studied extensively for its potential therapeutic applications in various fields of research. One area of interest is its potential as an anti-cancer agent. Studies have shown that N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
3-amino-N-(2,5-dimethylphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMVWKHZTYXHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[2-[(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2939501.png)
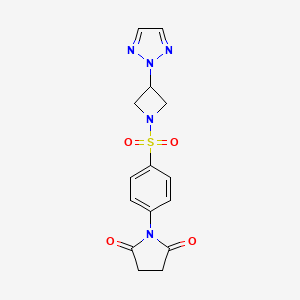
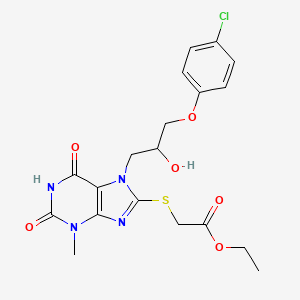
![N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2939506.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2939511.png)
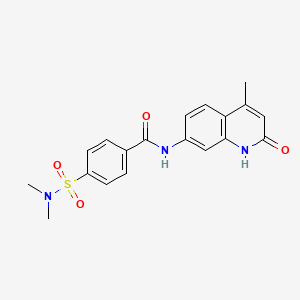
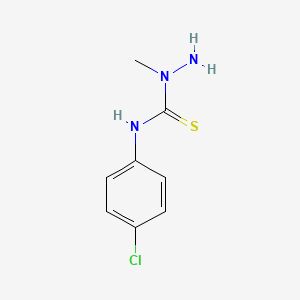
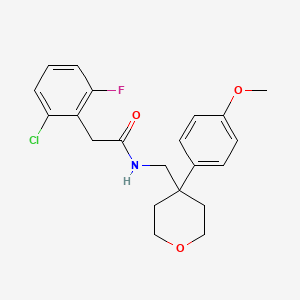
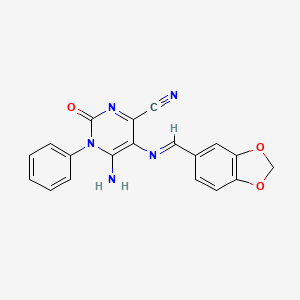

![2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2939520.png)
![4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide](/img/structure/B2939523.png)
